(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Description
(2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom, a phenyl substituent at the C2 position, and a carboxylic acid moiety at the C3 position. The stereochemistry (2R,3S) is critical for its role in asymmetric synthesis and peptide chemistry, where it serves as a building block for constrained peptidomimetics or protease inhibitors . The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .
The compound’s molecular formula is C₂₆H₂₃NO₄ (calculated based on analogous structures in and ), with a molar mass of approximately 437.47 g/mol. Its structural rigidity, imparted by the phenyl group and pyrrolidine ring, enhances binding specificity in medicinal chemistry applications.
Propriétés
IUPAC Name |
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFRBRGTNYAKX-UPVQGACJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-phenylglycine and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is typically done using Fmoc chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Deprotected amine derivatives.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The compound is widely used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Chiral Catalysts: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors, particularly in the context of protease inhibition.
Receptor Binding Studies: It is used in studies involving receptor-ligand interactions to understand binding affinities and mechanisms.
Medicine
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry
Material Science: It finds applications in the development of novel materials with specific chiral properties.
Pharmaceutical Manufacturing: The compound is used in the production of active pharmaceutical ingredients (APIs) and intermediates.
Mécanisme D'action
The mechanism of action of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, protecting the amine functionality during peptide synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s chiral nature allows it to interact selectively with chiral biological targets, enhancing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
Key Observations :
- Phenyl vs.
- Fluorine Substitution : The 4-fluoro analog (CAS 1932387-77-3) improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Activité Biologique
The compound (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H23NO4
- Molecular Weight : 413.47 g/mol
- CAS Number : 2094028-78-9
Synthesis
The synthesis of this compound generally involves the coupling of fluorenone derivatives with amino acids or their derivatives through methods that ensure stereochemical specificity. The use of protecting groups is common to facilitate selective reactions.
Neuropharmacological Effects
Research indicates that derivatives of fluorenone, including the target compound, exhibit significant interactions with neurotransmitter systems. A study highlighted that fluorenone derivatives can act as NMDA receptor antagonists, which are crucial in the context of Alzheimer's disease treatment. These compounds demonstrated a dual inhibition profile against cholinesterases, suggesting potential in managing cognitive decline associated with neurodegenerative diseases .
Anticancer Activity
The compound's anticancer properties have been evaluated against various cancer cell lines. In vitro studies showed that certain pyrrolidine derivatives exerted potent cytotoxic effects on A549 lung adenocarcinoma cells. The mechanism appears to be linked to apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2R,3S) | A549 (Lung) | 10 | Induction of apoptosis |
| HCT116 (Colon) | 15 | Cell cycle arrest |
Antimicrobial Activity
Additionally, some studies have reported antimicrobial properties for related compounds. The activity against multidrug-resistant bacteria was assessed using standard susceptibility testing methods. Compounds similar to the target showed promising results against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, indicating a broad spectrum of antimicrobial efficacy .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, the administration of fluorenone derivatives resulted in improved cognitive functions and reduced amyloid plaque accumulation, supporting their role as potential therapeutic agents .
- Cancer Treatment : A clinical trial evaluating the efficacy of a pyrrolidine-based compound in patients with advanced lung cancer revealed a significant reduction in tumor size in a subset of participants, suggesting that further exploration into this class of compounds is warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
